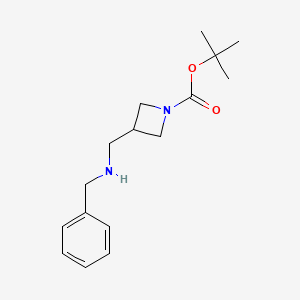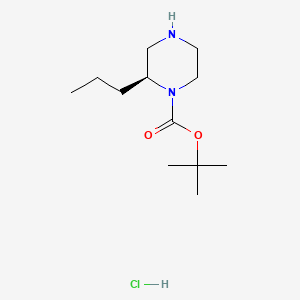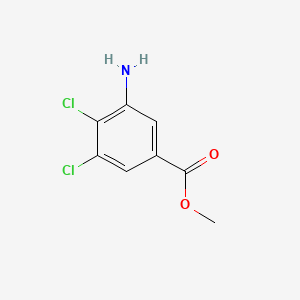
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of azetidine derivatives, such as Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, often involves the use of aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is characterized by a four-membered azetidine ring with a benzylamino group and a tert-butyl ester group . The InChI code for this compound isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . Physical And Chemical Properties Analysis
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .Applications De Recherche Scientifique
Azetidine Analogs Synthesis
Azetidine-2-carboxylic acid (Aze) analogs with various side chains, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for studying peptide activity. These analogs are valuable for understanding the influence of conformation on peptide activity in scientific research (Sajjadi & Lubell, 2008).
Diastereoselective α-Alkylation
Tert-butyl esters of azetidine, such as tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are used in diastereoselective α-alkylation. This process enhances the yields and diastereoselectivities of α-alkylated products, crucial in synthesizing optically active azetidine-2-carboxylic acid esters (Tayama et al., 2018).
Synthesis of High Molecular Weight Polypeptides
L-Azetidine-2-carboxylic acid and its analogs, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are employed in synthesizing abnormally high molecular weight polypeptides. These compounds serve as novel isomeric analogs of dl-proline, expanding the scope of polypeptide research (Soriano et al., 1980).
Synthesis of Protected 3-Haloazetidines
Protected 3-haloazetidines, including derivatives of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for their application in medicinal chemistry. These compounds are versatile building blocks, enabling the creation of a range of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIROIAIOANJTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697016 |
Source


|
| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate | |
CAS RN |
177947-98-7 |
Source


|
| Record name | tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-4-morpholinopyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B597294.png)

![3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597297.png)
![Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B597298.png)

![4-Chloro-7-methylpyrido[2,3-D]pyrimidine](/img/structure/B597301.png)

![7-Chloropyrido[2,3-b]pyrazine](/img/structure/B597306.png)
![N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B597307.png)



![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)